PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

Übersicht

Beschreibung

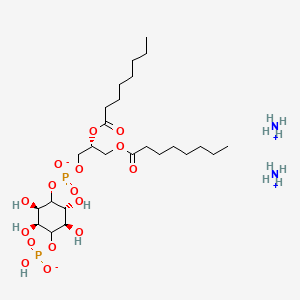

Phosphatidylinositol-4-phosphate (PtdIns-(4)-P1) is a critical signaling lipid involved in membrane trafficking, cytoskeletal organization, and cellular signaling pathways. The synthetic analog PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) features short-chain C8:0 (octanoyl) fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, distinguishing it from natural phosphoinositides that typically contain longer, unsaturated acyl chains (e.g., C16:0–C20:4). This compound retains the stereochemistry of natural PtdIns-(4)-P1, enabling its use as a membrane-anchored substrate or ligand in biochemical assays . Its ammonium salt formulation enhances solubility in aqueous buffers, making it suitable for in vitro studies of phosphoinositide kinases, phosphatases, and lipid-protein interactions .

Wirkmechanismus

Target of Action

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), also known as diazanium;[(2S,3R,5R,6R)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signals that play a critical role in the generation and transmission .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by being phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C, which generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . The DAG and IP 3 produced by the hydrolysis of PtdIns- (4,5)- P 2 are part of a complex biochemical and signal transduction cascade .

Biochemische Analyse

Biochemical Properties

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in intricate biochemical signal transduction cascades . It interacts with various enzymes and proteins, playing a crucial role in the generation and transmission of cellular signals . The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound .

Cellular Effects

The effects of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) exerts its effects at the molecular level through various mechanisms. It can bind to important proteins such as Group IV cPLA 2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis . It can also be further phosphorylated to give triphosphates such as PtdIns- (3,4,5)- P 3 .

Metabolic Pathways

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Biologische Aktivität

Phosphatidylinositol (PtdIns) derivatives play crucial roles in cellular signaling and membrane dynamics. Among these, PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic phosphatidylinositol analogue that has garnered attention for its potential biological activities. This article explores the biological activity of PtdIns-(4)-P1, including its mechanism of action, effects on cellular processes, and relevant research findings.

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is characterized by its unique structure, which includes:

- Phosphate Group : Essential for interaction with proteins and other biomolecules.

- Dioctanoyl Chains : These fatty acid chains enhance membrane insertion and influence the compound's hydrophobicity.

The compound's CAS number is 1246303-11-6 , and it is primarily used in signal transduction research due to its ability to mimic natural phosphatidylinositols.

PtdIns-(4)-P1 acts primarily through the modulation of signaling pathways associated with phosphoinositides. It influences various cellular processes, including:

- Signal Transduction : PtdIns-(4)-P1 participates in the activation of signaling cascades by serving as a substrate for kinases and phosphatases.

- Membrane Dynamics : The compound affects membrane fluidity and the recruitment of signaling proteins to the membrane.

Effects on Cellular Processes

Research indicates that PtdIns-(4)-P1 has several biological effects:

- Cell Proliferation : It may enhance cell growth and proliferation by activating specific signaling pathways.

- Apoptosis Regulation : PtdIns-(4)-P1 can influence apoptotic pathways, potentially serving as a protective agent against cell death.

Research Findings

Several studies have investigated the biological activity of PtdIns-(4)-P1:

- Cellular Uptake and Localization :

- Impact on Phosphoinositide Levels :

- Comparative Studies :

Case Study 1: Neuroprotective Effects

A study on hippocampal neurons indicated that PtdIns-(4)-P1 contributes to neuroprotection by stabilizing membrane integrity and enhancing synaptic signaling. The results showed that treatment with PtdIns-(4)-P1 led to increased neuronal survival under stress conditions .

Case Study 2: Cancer Cell Lines

In cancer research, PtdIns-(4)-P1 was found to inhibit proliferation in specific cancer cell lines while promoting apoptosis in others. This dual effect suggests potential applications in targeted cancer therapies .

Table 1: Summary of Biological Activities of PtdIns-(4)-P1

| Activity | Observation | Reference |

|---|---|---|

| Cell Proliferation | Enhanced proliferation in fibroblast cells | |

| Apoptosis Regulation | Induced apoptosis in cancer cell lines | |

| Membrane Dynamics | Increased membrane fluidity |

Table 2: Comparative Analysis with Other Phosphatidylinositols

Wissenschaftliche Forschungsanwendungen

Cellular Signaling and Membrane Dynamics

Phosphoinositides in Cellular Physiology:

Phosphoinositides, including PtdIns-(4)-P1, play crucial roles in cellular signaling pathways. They are involved in processes such as cell growth, metabolism, and survival. The specific structure of PtdIns-(4)-P1 allows it to interact with various proteins and receptors, influencing cellular responses to external stimuli .

Membrane Partitioning Studies:

Research indicates that short-chain phosphoinositides like PtdIns-(4)-P1 can partition into plasma membranes effectively. This property is essential for studying membrane dynamics and the role of lipids in cellular electrophysiology. For instance, studies have shown that dioctanoyl species can reach physiological levels in lipid membranes, affecting the behavior of ion channels such as TRPV1 .

Pharmacological Applications

Inhibition of Ion Channels:

Recent findings highlight the potential of PtdIns-(4)-P1 in pharmacology, particularly concerning ion channels. For example, it has been shown to inhibit the proton-activated chloride channel (PAC) by stabilizing its desensitized state. This suggests that PtdIns-(4)-P1 could serve as a pharmacological tool for modulating PAC channel activity, which is relevant in conditions related to acidosis .

Drug Discovery:

The structural insights gained from studies involving PtdIns-(4)-P1 binding to ion channels pave the way for drug discovery targeting these channels. Understanding how this compound interacts with cellular targets can lead to the development of new therapeutic agents for diseases linked to ion channel dysfunctions .

Case Studies and Experimental Findings

Q & A

Q. Basic: What are the critical steps in synthesizing PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), and how do reaction conditions influence purity?

The synthesis involves attaching dioctanoyl (C8:0) fatty acids to the sn-1 and sn-2 positions of the phosphatidylinositol (PtdIns) backbone, followed by phosphorylation at the 4-position of the inositol ring. Key steps include:

- Controlled acyl chain coupling : Temperature (typically 25–37°C) and pH (6.5–7.5) are critical to ensure regioselective attachment of the dioctanoyl chains .

- Phosphorylation : Enzymatic or chemical methods introduce the phosphate group at the 4-position, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Chromatography (e.g., HPLC) removes unreacted intermediates. Ammonium salt formation enhances solubility in aqueous buffers .

Methodological Note: Monitor reaction progress via TLC or mass spectrometry to confirm acyl chain integrity and phosphorylation.

Q. Basic: How is the structural integrity of PtdIns-(4)-P1 (1,2-dioctanoyl) validated in research settings?

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., ~800–850 Da for C8 chains) and phosphorylation .

- NMR Spectroscopy : ¹H/³¹P NMR identifies inositol ring modifications and acyl chain orientation .

- Functional assays : Phospholipase C (PLC) hydrolysis tests validate bioactivity, releasing inositol-4-phosphate and diacylglycerol .

Q. Advanced: What experimental challenges arise when using dioctanoyl vs. longer acyl chains (e.g., dipalmitoyl) in phosphoinositide studies?

- Solubility vs. membrane anchoring : Dioctanoyl (C8) chains improve aqueous solubility for in vitro assays (e.g., kinase/phosphatase studies) but may reduce membrane binding efficiency compared to dipalmitoyl (C16) analogs. Use detergent-free buffers to minimize interference .

- Metabolic stability : Shorter chains are more susceptible to lipase degradation. Include protease/lipase inhibitors in cell-free systems .

- Data interpretation : C8 analogs may underestimate membrane residency times in live-cell imaging. Cross-validate with natural lipids or liposome-embedded analogs .

Q. Advanced: How can researchers resolve contradictions in lipid signaling data involving PtdIns-(4)-P1?

- Source-specific discrepancies : Synthetic analogs (e.g., ammonium vs. sodium salts) may alter charge interactions with effector proteins. Standardize counterion selection across experiments .

- Model system limitations : In vitro systems lack compartmentalization (e.g., organelle-specific lipid pools). Combine with genetic models (e.g., PI4K knockouts) to contextualize findings .

- Analytical precision : Use lipid overlay assays or protein-lipid binding studies (e.g., PH domain probes) to verify specificity .

Q. Advanced: When should researchers choose dioctanoyl over natural acyl chains for phosphoinositide studies?

- Kinetics assays : C8 chains enhance solubility for rapid mixing in stopped-flow or microfluidic systems .

- Structural studies : Short chains simplify crystallization for X-ray/NMR analysis of lipid-protein complexes .

- High-throughput screens : Dioctanoyl derivatives reduce aggregation in robotic dispensing systems .

Caution: Avoid C8 analogs for membrane curvature or trafficking studies requiring natural bilayer dynamics.

Q. Methodological: What strategies optimize the use of PtdIns-(4)-P1 (1,2-dioctanoyl) in cellular assays?

- Delivery systems : Use carrier proteins (e.g., BSA) or liposomes to introduce the lipid into cells without disrupting membranes .

- Competition assays : Pair with non-hydrolyzable analogs (e.g., PtdIns-(4)-P1 methyl ester) to block endogenous phosphatase activity .

- Imaging : Tag with fluorophores (e.g., NBD) for live-cell tracking, but validate that labeling does not alter effector binding .

Q. Methodological: How does ammonium salt formulation impact experimental outcomes compared to other counterions?

- Solubility : Ammonium salts are ideal for aqueous buffers (e.g., kinase assays), while sodium salts may precipitate in high-ionic-strength solutions .

- pH sensitivity : Ammonium ions buffer near physiological pH (7.0–7.5), reducing acid hydrolysis risks during storage .

- Protein interactions : Avoid ammonium in studies involving ammonium-sensitive proteins (e.g., glutamine synthetase). Use potassium or lithium salts instead .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) and related phosphoinositides:

*Calculated based on acyl chain substitution.

Key Insights:

- Acyl Chain Length: Shorter dioctanoyl (C8:0) chains improve aqueous solubility and facilitate incorporation into synthetic lipid bilayers for in vitro assays, whereas dipalmitoyl (C16:0) analogs better mimic the hydrophobicity of natural membranes .

- Phosphorylation Position : The 4-phosphate group in PtdIns-(4)-P1 distinguishes its role as a precursor for PtdIns-(4,5)-P2 synthesis, a key player in calcium signaling and vesicle trafficking. In contrast, PtdIns-(3)-P1 is a substrate for the tumor suppressor PTEN, which dephosphorylates the 3-position .

- Counterion Effects : Ammonium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may aggregate in low-ionic-strength buffers .

Stability and Commercial Availability

- Stability: Dioctanoyl derivatives exhibit greater resistance to oxidation than unsaturated analogs but may require storage at −80°C for long-term stability .

- Suppliers: Major vendors include Cayman Chemical (Item 10007711), Santa Cruz Biotechnology, and Labchem, with prices ranging from ~$500/500 µg (Cayman) to $373/500 µg for related compounds .

Vorbereitungsmethoden

Strategic Protection of the myo-Inositol Core

The synthesis begins with the selective protection of hydroxyl groups on the myo-inositol ring to ensure regioselective phosphorylation at the 4-position. A widely adopted approach involves the use of tert-butyldiphenylsilyl (TBDPS) and methoxymethyl (MOM) ethers as orthogonal protecting groups .

Silylation at the 1-Position

The 1-hydroxyl group of myo-inositol is protected with TBDPS chloride under anhydrous conditions, yielding 1-O-TBDPS-myo-inositol. This step ensures that the 1-position remains inert during subsequent reactions, while the 4-position is temporarily masked with a benzoate (Bz) group .

Methoxymethyl Ether Protection

Remaining hydroxyl groups (positions 2, 3, 5, and 6) are protected as MOM ethers using chloromethyl methyl ether (MOMCl) in the presence of a base such as diisopropylethylamine (DIPEA). The MOM group’s stability under acidic and basic conditions makes it ideal for multi-step syntheses .

Installation of the 4-Phosphate Group

Deprotection of the 4-Position

The Bz group at the 4-position is selectively removed using diisobutylaluminum hydride (DIBAL-H) in dichloromethane, exposing the hydroxyl group for phosphorylation .

Phosphorylation Strategies

Two primary methods are employed to introduce the phosphate moiety:

-

Methylenephosphonate (MP) Analogues : Dimethyl phosphonomethyltriflate is coupled to the 4-hydroxyl group, followed by deprotection with triethylamine and BSTFA to yield the MP derivative .

-

Phosphorothioate (PT) Analogues : Bis(2-cyanoethoxy)-(diisopropylamino)-phosphine and phenylacetyl disulfide are used to introduce a sulfur-substituted phosphate group, enhancing metabolic stability .

Coupling to the Dioctanoyl Glycerol Backbone

Preparation of sn-Glycero-3-Phosphocholine Intermediate

A phosphatidylcholine precursor is synthesized by esterifying sn-glycero-3-phosphocholine with octanoyl chloride. The resulting 1,2-dioctanoyl-sn-glycero-3-phosphocholine is purified via silica gel chromatography .

Transphosphatidylation Reaction

The choline headgroup is replaced with the protected myo-inositol derivative using phospholipase D (PLD) in a biphasic system (diethyl ether/buffer). This enzymatic step ensures stereochemical fidelity at the glycerol backbone .

Global Deprotection and Ammonium Salt Formation

Removal of Protecting Groups

-

MOM Ethers : Cleaved with trimethylsilyl bromide (TMSBr) in acetonitrile, yielding free hydroxyl groups at positions 2, 3, 5, and 6 .

-

TBDPS Group : Removed with tetrabutylammonium fluoride (TBAF), regenerating the 1-hydroxyl group .

Ion Exchange to Ammonium Salt

The final product is treated with ammonium hydroxide, replacing sodium or proton counterions with NH₄⁺ to improve aqueous solubility. This step is critical for biological applications requiring stable dispersions .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Confirms the presence of dioctanoyl chains (δ 0.88 ppm, terminal methyl; δ 1.25 ppm, methylene; δ 5.20 ppm, glycerol backbone) .

-

³¹P NMR : Identifies the phosphate moiety (δ −1.5 to −2.5 ppm) and phosphorothioate groups (δ 55–60 ppm) .

Mass Spectrometry

High-resolution ESI-MS verifies the molecular ion ([M−NH₄]⁻ at m/z 683.2) and fragmentation patterns consistent with the inositol-phosphate core .

Thin-Layer Chromatography (TLC)

Silica gel TLC (CHCl₃/MeOH/H₂O, 65:25:4) confirms homogeneity, with an Rf value of 0.35 for the ammonium salt form .

Industrial-Scale Production Considerations

Cost-Effective Protecting Groups

Recent optimizations favor triisopropylsilyl (TIPS) over TBDPS for reduced steric hindrance and lower reagent costs .

Green Chemistry Approaches

Microwave-assisted phosphorylation reduces reaction times from 24 hours to 30 minutes, improving throughput .

Eigenschaften

IUPAC Name |

diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYUDEZZGXKOJR-XMXDBXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.